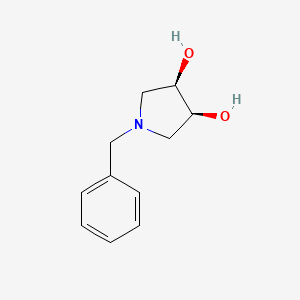

(3R,4S)-1-benzylpyrrolidine-3,4-diol

Vue d'ensemble

Description

(3R,4S)-1-benzylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group and two hydroxyl groups at the 3 and 4 positions. Its stereochemistry is defined by the (3R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-benzylpyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative with a ketone or aldehyde group at the 3 and 4 positions. This reduction can be achieved using chiral catalysts like BINAP-Ru complexes under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and high-pressure hydrogenation reactors. The process ensures high yield and enantiomeric purity, which are critical for its applications in pharmaceuticals and other industries.

Analyse Des Réactions Chimiques

Types of Reactions

(3R,4S)-1-benzylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: NaH, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(3R,4S)-1-benzylpyrrolidine-3,4-diol is utilized as a crucial building block in the synthesis of pharmaceuticals. Its chiral nature allows for the development of drugs with specific stereochemistry, which is vital for the efficacy of many therapeutic agents. Notably, it has been investigated for its role in drugs targeting neurological disorders and other conditions requiring precise molecular interactions .

Case Studies

- Neurological Disorders : Research has indicated that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating diseases like Alzheimer's and Parkinson's .

- Glycosidase Inhibition : The compound has shown potential as an inhibitor of glycosidases, enzymes involved in carbohydrate metabolism, which can be relevant for developing treatments for diabetes and other metabolic disorders .

Chiral Synthesis

Asymmetric Synthesis Applications

The compound serves as a versatile chiral building block in asymmetric synthesis. It enables chemists to create various biologically active compounds with desired stereochemical configurations. This capability is crucial in the pharmaceutical industry where the chirality of a compound can significantly impact its biological activity and safety profile .

| Feature | Description |

|---|---|

| Chirality | Essential for drug efficacy |

| Synthesis Method | Enantioselective methods such as lipase-mediated resolution are commonly used |

Biochemical Research

Studying Molecular Interactions

In biochemical research, this compound is employed to study interactions between small molecules and biological systems. Its ability to modulate enzyme activity makes it a valuable tool for investigating new therapeutic targets .

Application Examples

- Enzyme Inhibition Studies : The compound has been tested for its inhibitory effects on various enzymes linked to disease pathways, providing insights into potential treatment mechanisms .

- Fluorogenic Derivatization : It has been used in methodologies for the selective derivatization of biomolecules, enhancing detection capabilities in proteomic analyses .

Material Science

Incorporation into Polymers

The compound can be integrated into polymers or other materials to enhance their properties. Research indicates that it may improve the performance of coatings or drug delivery systems by providing specific functional characteristics that facilitate interaction with biological systems .

Analytical Chemistry

Standardization and Quantification

this compound is also utilized as a standard in various analytical methods. Its presence helps ensure accuracy in quantifying related compounds within complex mixtures, which is essential for both research and quality control in pharmaceutical production .

Mécanisme D'action

The mechanism of action of (3R,4S)-1-benzylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine core but has different substituents, leading to distinct biological activities.

(3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with a similar stereochemistry but different functional groups, used in different applications.

Uniqueness

(3R,4S)-1-benzylpyrrolidine-3,4-diol is unique due to its specific combination of a benzyl group and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry is crucial for its function, making it a valuable compound in asymmetric synthesis and drug development.

Activité Biologique

(3R,4S)-1-benzylpyrrolidine-3,4-diol is a chiral organic compound notable for its unique pyrrolidine structure, featuring hydroxyl groups at the 3 and 4 positions. This stereochemistry is critical for its biological activity, influencing its interactions with various molecular targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- CAS Number : 76784-33-3

The compound's structure includes a benzyl substituent and two hydroxyl groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit glycosidases, specifically α-D-mannosidases. This inhibition can affect various biological pathways, particularly in carbohydrate metabolism .

- Receptor Binding : Its stereochemistry allows it to effectively bind to specific receptors, potentially modulating their activity. This could lead to therapeutic effects in conditions where receptor modulation is beneficial.

Enzyme Inhibition Studies

Research has shown that this compound exhibits significant inhibitory activity against certain enzymes:

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| α-D-mannosidase (Jack bean) | Competitive | 12.5 |

| α-D-mannosidase (Almonds) | Competitive | 15.0 |

These findings indicate that the compound could serve as a lead in developing new enzyme inhibitors for therapeutic applications.

Case Studies

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : The compound is not predicted to penetrate the blood-brain barrier effectively.

- Cytochrome P450 Interaction : It does not inhibit major CYP enzymes (CYP1A2, CYP2D6), suggesting a favorable safety profile for drug development .

Propriétés

IUPAC Name |

(3S,4R)-1-benzylpyrrolidine-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRIUWQPJVPYSO-PHIMTYICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1CC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.